molecular formula C14H14IN5O B12725203 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine CAS No. 396653-34-2

2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine

Cat. No.: B12725203
CAS No.: 396653-34-2
M. Wt: 395.20 g/mol
InChI Key: ZVYTYSPUDKDXTF-UHFFFAOYSA-N
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Description

2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxyphenylmethyl group at the 9-position, and a methyl group at the N-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a purine derivative, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atom in the purine ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often related to its ability to modulate biochemical processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine: shares structural similarities with other purine derivatives, such as:

Uniqueness

The presence of the iodine atom at the 2-position and the methoxyphenylmethyl group at the 9-position imparts unique chemical and biological properties to this compound

Properties

CAS No.

396653-34-2

Molecular Formula

C14H14IN5O

Molecular Weight

395.20 g/mol

IUPAC Name

2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine

InChI

InChI=1S/C14H14IN5O/c1-16-12-11-13(19-14(15)18-12)20(8-17-11)7-9-5-3-4-6-10(9)21-2/h3-6,8H,7H2,1-2H3,(H,16,18,19)

InChI Key

ZVYTYSPUDKDXTF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)CC3=CC=CC=C3OC

Origin of Product

United States

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